molecular formula C17H22N4O2S B2600907 3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396760-09-0

3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2600907
CAS RN: 1396760-09-0
M. Wt: 346.45
InChI Key: QRXCZODZARSTRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for “3-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .

Scientific Research Applications

Bioavailability and Metabolic Insights

  • Metabolism and Disposition Insights : A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, revealing the pathways and effects of similar piperidine-based compounds. This research indicates the compound's extensive metabolism, highlighting its potential applications in understanding drug metabolism and designing more efficient therapeutic agents (Renzulli et al., 2011).

  • Enhancing Bioavailability : The impact of piperine, a bioavailability enhancer found in black pepper, on the absorption of minerals like iron in physically active individuals. This research underscores the importance of bioavailability enhancers in maximizing the efficacy of dietary supplements and drugs, which could be relevant for compounds with similar properties (Diego Fernández-Lázaro et al., 2020).

Potential Therapeutic Applications

  • Receptor Antagonist Development : The development of a selective 5-HT(1A) antagonist demonstrates the therapeutic potential of piperidine-derived compounds in treating anxiety and mood disorders. This research highlights the importance of receptor selectivity and occupancy in drug development (E. Rabiner et al., 2002).

  • Understanding Toxicity and Safety : A case study on flubromazolam, a designer benzodiazepine, underscores the importance of understanding the toxicity, safety profile, and treatment strategies for new psychoactive substances. This research provides insights into managing overdoses and the clinical effects of benzodiazepine analogs (Magdalena Łukasik-Głębocka et al., 2016).

properties

IUPAC Name

3-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-3-2-4-16(11-14)24(22,23)20-12-15-5-9-21(10-6-15)17-13-18-7-8-19-17/h2-4,7-8,11,13,15,20H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXCZODZARSTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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